molecular formula C9H22NO3P B12555613 Dipropan-2-yl (1-aminopropyl)phosphonate CAS No. 153865-51-1

Dipropan-2-yl (1-aminopropyl)phosphonate

Cat. No.: B12555613
CAS No.: 153865-51-1
M. Wt: 223.25 g/mol
InChI Key: IWEHRDLIFXICNR-UHFFFAOYSA-N
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Description

Dipropan-2-yl (1-aminopropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to carbon and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl (1-aminopropyl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate aminopropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified through distillation or crystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (1-aminopropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipropan-2-yl (1-aminopropyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dipropan-2-yl (1-aminopropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt metabolic pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl phosphite
  • Diisopropyl phosphonate
  • Aminomethylphosphonic acid
  • Phosphinates

Uniqueness

Dipropan-2-yl (1-aminopropyl)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

153865-51-1

Molecular Formula

C9H22NO3P

Molecular Weight

223.25 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphorylpropan-1-amine

InChI

InChI=1S/C9H22NO3P/c1-6-9(10)14(11,12-7(2)3)13-8(4)5/h7-9H,6,10H2,1-5H3

InChI Key

IWEHRDLIFXICNR-UHFFFAOYSA-N

Canonical SMILES

CCC(N)P(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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